8-(4-Methoxyphenyl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
1H-Purine-2,6-dione, 3,9-dihydro-8-(4-methoxyphenyl)-1,3-dipropyl- is a complex organic compound with a molecular formula of C16H16N4O4S and a molecular weight of 360.39 . This compound is part of the purine family, which is known for its significant biological and pharmacological activities.
Preparation Methods
The synthesis of 1H-Purine-2,6-dione, 3,9-dihydro-8-(4-methoxyphenyl)-1,3-dipropyl- involves several steps. The synthetic route typically includes the reaction of purine derivatives with appropriate reagents under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1H-Purine-2,6-dione, 3,9-dihydro-8-(4-methoxyphenyl)-1,3-dipropyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Purine-2,6-dione, 3,9-dihydro-8-(4-methoxyphenyl)-1,3-dipropyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Purine-2,6-dione, 3,9-dihydro-8-(4-methoxyphenyl)-1,3-dipropyl- involves its interaction with specific molecular targets and pathways. This compound may act as an enzyme inhibitor or receptor agonist/antagonist, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
1H-Purine-2,6-dione, 3,9-dihydro-8-(4-methoxyphenyl)-1,3-dipropyl- can be compared with other similar compounds, such as:
1H-Purine-2,6-dione, 3,9-dihydro-8-(4-methoxyphenyl)-1,3-dimethyl-: This compound has a similar structure but different substituents, leading to variations in its chemical and biological properties.
1H-Purine-2,6-dione, 3,9-dihydro-8-(4-methoxyphenyl)-1,3-dipropyl-: This compound has different substituents, which may affect its reactivity and applications.
The uniqueness of 1H-Purine-2,6-dione, 3,9-dihydro-8-(4-methoxyphenyl)-1,3-dipropyl- lies in its specific substituents and the resulting properties, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
101126-73-2 |
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Molecular Formula |
C18H22N4O3 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
8-(4-methoxyphenyl)-1,3-dipropyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C18H22N4O3/c1-4-10-21-16-14(17(23)22(11-5-2)18(21)24)19-15(20-16)12-6-8-13(25-3)9-7-12/h6-9H,4-5,10-11H2,1-3H3,(H,19,20) |
InChI Key |
JRWGEHUXXHRROS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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